9-Oxohexadecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Oxohexadecanoic acid is a long-chain fatty acid with an aliphatic tail containing sixteen carbon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Oxohexadecanoic acid can be achieved through various methods. One common approach involves the oxidation of hexadecanoic acid (palmitic acid) using specific oxidizing agents. The reaction conditions typically include the use of oxidizing agents such as potassium permanganate or chromium trioxide in an acidic medium .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale oxidation processes. These processes are designed to ensure high yields and purity of the final product. The choice of oxidizing agents and reaction conditions is optimized to achieve efficient conversion of hexadecanoic acid to this compound .
Analyse Chemischer Reaktionen
Types of Reactions
9-Oxohexadecanoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of dicarboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 9-hydroxyhexadecanoic acid.
Substitution: The keto group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide in acidic medium.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Dicarboxylic acids.
Reduction: 9-Hydroxyhexadecanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
9-Oxohexadecanoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex molecules.
Biology: Studied for its role in metabolic pathways and as a biomarker for certain diseases.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of surfactants and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 9-Oxohexadecanoic acid involves its interaction with specific molecular targets and pathways. It can modulate various biological processes by:
Inhibiting enzymes: Such as cyclin-dependent kinases, which play a role in cell cycle regulation.
Modulating gene expression: Affecting the expression of genes involved in inflammation and cell proliferation.
Interacting with cellular receptors: Influencing signaling pathways that regulate cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-Hydroxyhexadecanoic acid: A reduced form of 9-Oxohexadecanoic acid with a hydroxyl group instead of a keto group.
Hexadecanoic acid (palmitic acid): The parent compound from which this compound is derived.
9-Oxo-2E-decenoic acid: A related compound with a shorter carbon chain and an unsaturated bond.
Uniqueness
This compound is unique due to its specific keto group at the ninth carbon position, which imparts distinct chemical and biological properties. This structural feature allows it to participate in unique chemical reactions and interact with specific molecular targets, making it valuable in various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
54527-30-9 |
---|---|
Molekularformel |
C16H30O3 |
Molekulargewicht |
270.41 g/mol |
IUPAC-Name |
9-oxohexadecanoic acid |
InChI |
InChI=1S/C16H30O3/c1-2-3-4-6-9-12-15(17)13-10-7-5-8-11-14-16(18)19/h2-14H2,1H3,(H,18,19) |
InChI-Schlüssel |
KHCDPAZLBSPVSE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(=O)CCCCCCCC(=O)O |
melting_point |
73.5 - 74.5 °C |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.